molecular formula C20H23N5O3S2 B11282263 3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11282263
M. Wt: 445.6 g/mol
InChI Key: HFXLCKBUPWZVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE is a complex organic compound with a unique structure that combines a sulfonyl group, a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, and an ethoxypropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE typically involves multiple steps, starting with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of the sulfonyl group is achieved via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the attachment of the ethoxypropylamine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-METHOXYPROPYL)AMINE
  • **N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-PROPOXYPROPYL)AMINE

Uniqueness

The uniqueness of N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the sulfonyl group, thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, and ethoxypropylamine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H23N5O3S2

Molecular Weight

445.6 g/mol

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-N-(3-ethoxypropyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C20H23N5O3S2/c1-4-28-10-5-9-21-18-17-15(8-11-29-17)25-19(22-18)20(23-24-25)30(26,27)16-12-13(2)6-7-14(16)3/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,21,22)

InChI Key

HFXLCKBUPWZVHV-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=NC2=C(N=NN2C3=C1SC=C3)S(=O)(=O)C4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.